molecular formula C8H17N3O4 B14716106 (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine CAS No. 13800-18-5

(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine

Cat. No.: B14716106
CAS No.: 13800-18-5
M. Wt: 219.24 g/mol
InChI Key: ZHPKGSNLNDNTHM-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the properties of (Z)-but-2-enedioic acid, a dicarboxylic acid, with 2-hydrazinyl-N,N-dimethylethanamine, an amine derivative, resulting in a molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine typically involves the reaction of (Z)-but-2-enedioic acid with 2-hydrazinyl-N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity. Common reagents used in the synthesis include catalysts and stabilizers to facilitate the reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine include other hydrazine derivatives and dicarboxylic acids, such as:

    Hydrazones: Compounds formed by the reaction of hydrazines with aldehydes or ketones.

    Quinazolines: Nitrogen-containing heterocycles with diverse biological activities.

    Schiff Bases: Formed by the condensation of primary amines with carbonyl compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

CAS No.

13800-18-5

Molecular Formula

C8H17N3O4

Molecular Weight

219.24 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine

InChI

InChI=1S/C4H13N3.C4H4O4/c1-7(2)4-3-6-5;5-3(6)1-2-4(7)8/h6H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZHPKGSNLNDNTHM-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCNN.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCNN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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